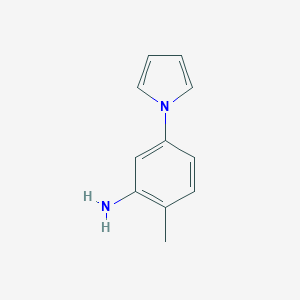

2-Methyl-5-pyrrol-1-yl-phenylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-pyrrol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWCJFJCEIFBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360132 | |

| Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137352-77-3 | |

| Record name | 2-Methyl-5-(1H-pyrrol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-pyrrol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Methyl-5-pyrrol-1-yl-phenylamine" physical and chemical properties

An In-Depth Technical Guide to 2-Methyl-5-pyrrol-1-yl-phenylamine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic aromatic amine with significant potential as a building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its physicochemical properties, a robust synthesis protocol, predicted spectral characteristics, and its prospective applications.

Molecular Identity and Physicochemical Profile

This compound, identified by the CAS Number 137352-77-3, is a substituted aniline derivative. The core structure consists of a toluene ring substituted with a primary amine and a pyrrole moiety. This unique combination of functional groups imparts specific reactivity and makes it a valuable intermediate for synthesizing more complex molecular architectures.

The pyrrole ring is a common motif in a vast number of biologically active natural products and synthetic drugs, highlighting the importance of pyrrole-containing scaffolds in drug discovery programs.[1][2] The presence of the primary aromatic amine provides a reactive handle for a variety of chemical transformations, further enhancing its utility as a versatile synthetic intermediate.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 137352-77-3 | [3][4] |

| Molecular Formula | C₁₁H₁₂N₂ | [3][4][5] |

| Molecular Weight | 172.23 g/mol | [4][5] |

| IUPAC Name | 2-Methyl-5-(1H-pyrrol-1-yl)aniline | [6] |

| SMILES | CC1=C(C=C(C=C1)N2C=CC=C2)N | [3] |

| Exact Mass | 172.100048391 Da | [5] (Computed for isomer) |

| Physical State | Solid (Predicted) | N/A |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF (Predicted) | N/A |

Proposed Synthesis Methodology: Paal-Knorr Pyrrole Synthesis

The synthesis of N-substituted pyrroles is classically achieved via the Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound under acidic conditions.[7] This method is highly reliable and provides a direct route to the target compound from commercially available starting materials.

The proposed synthesis for this compound involves the reaction of 3-Amino-4-methylaniline (4-methyl-1,3-phenylenediamine) with 2,5-dimethoxytetrahydrofuran , which serves as a stable precursor to succinaldehyde (the required 1,4-dicarbonyl).

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-Amino-4-methylaniline in glacial acetic acid.

-

Reagent Addition: To this stirred solution, add 1.1 equivalents of 2,5-dimethoxytetrahydrofuran dropwise at room temperature.[8]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Allow the mixture to cool to room temperature and pour it carefully into a beaker of ice water.

-

Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

-

Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

-

Predicted Spectral Characteristics for Structural Elucidation

While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectral features. These predictions are invaluable for confirming the identity and purity of the synthesized compound.[9][10]

¹H NMR Spectroscopy

(Predicted for CDCl₃, chemical shifts (δ) in ppm)

-

δ ~ 7.1-7.2 (d, 1H): Aromatic proton on the phenyl ring ortho to the methyl group.

-

δ ~ 6.8-7.0 (m, 2H): Two aromatic protons on the phenyl ring.

-

δ ~ 6.7 (t, 2H): Protons at the C2 and C5 positions of the pyrrole ring (α-protons).

-

δ ~ 6.3 (t, 2H): Protons at the C3 and C4 positions of the pyrrole ring (β-protons).

-

δ ~ 3.6 (s, 2H): Broad singlet corresponding to the primary amine (-NH₂) protons. This signal is D₂O exchangeable.

-

δ ~ 2.2 (s, 3H): Singlet for the methyl (-CH₃) group protons.

¹³C NMR Spectroscopy

(Predicted for CDCl₃, chemical shifts (δ) in ppm)

-

δ ~ 145-148: C-NH₂ carbon of the phenyl ring.

-

δ ~ 130-135: Quaternary carbons of the phenyl ring.

-

δ ~ 120-125: C-H carbons of the phenyl ring.

-

δ ~ 118-122: α-carbons (C2, C5) of the pyrrole ring.

-

δ ~ 108-112: β-carbons (C3, C4) of the pyrrole ring.

-

δ ~ 15-20: Methyl carbon (-CH₃).

IR Spectroscopy

(Predicted absorptions, ν, in cm⁻¹)

-

3450-3300 (doublet): N-H stretching vibrations of the primary amine.[11]

-

3100-3000: Aromatic C-H stretching (phenyl and pyrrole rings).

-

2950-2850: Aliphatic C-H stretching (methyl group).

-

~1620: N-H scissoring (bending) vibration.

-

1600-1450: C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (Electron Impact - EI)

-

Molecular Ion (M⁺): An intense peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns involving the loss of a methyl group ([M-15]⁺), loss of HCN from the pyrrole ring, and other characteristic cleavages of the aromatic system.[12]

Chemical Reactivity and Synthetic Potential

The molecule possesses two primary sites of reactivity: the primary amine and the electron-rich aromatic systems (both phenyl and pyrrole rings). This dual reactivity makes it a versatile precursor for a wide range of derivatives.

Caption: Key reaction pathways for this compound.

-

Reactions at the Amine Group: The primary amine can be readily acylated to form amides, alkylated, or converted into a diazonium salt. The diazonium intermediate can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -CN, -X).

-

Electrophilic Aromatic Substitution: The aniline moiety is strongly activating, directing electrophilic substitution to the ortho and para positions relative to the amine. Similarly, the pyrrole ring is highly susceptible to electrophilic attack. The interplay between these two activating systems presents opportunities for selective functionalization.

Relevance in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][13] Compounds containing the pyrrole nucleus exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][7][14]

Derivatives of this compound are of significant interest for several reasons:

-

Kinase Inhibitors: The aniline scaffold is a cornerstone of many kinase inhibitors used in oncology. This compound can serve as a starting point for synthesizing novel inhibitors targeting specific kinases involved in cancer progression.

-

Enzyme Inhibition: Pyrrole-containing compounds have been successfully designed as inhibitors for enzymes like acetylcholinesterase (AChE) and BACE1, which are relevant targets for Alzheimer's disease.[15]

-

Antimicrobial Agents: The structural motif is present in molecules with demonstrated antibacterial and antifungal activity.[14]

The strategic placement of the methyl and amine groups allows for fine-tuning of steric and electronic properties, which is critical for optimizing ligand-target interactions and improving drug-like properties such as solubility and metabolic stability.

Conclusion

This compound is a high-value chemical intermediate with significant, yet largely untapped, potential. Its straightforward synthesis, predictable spectral properties, and versatile reactivity make it an attractive building block for academic and industrial researchers. The established biological significance of the pyrrole-aniline scaffold strongly suggests that novel derivatives of this compound could lead to the discovery of new therapeutic agents and advanced materials. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this promising molecule into their research and development programs.

References

-

This compound | C11H12N2. BuyersGuideChem. [Link]

-

5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795. PubChem. [Link]

-

Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. National Institutes of Health (NIH). [Link]

-

2-Methylpyrrole | C5H7N | CID 12489. PubChem. [Link]

-

2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ANILINE | CAS. Matrix Fine Chemicals. [Link]

-

2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123. PubChem. [Link]

-

Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. National Institutes of Health (NIH). [Link]

-

Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

-

Reactivity and Microbiological Activity of 2-methyl-3-carboethoxy-5-pyrrolinone Derivatives. pubmed.ncbi.nlm.nih.gov. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

-

Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment. [Link]

-

Synthesis of 2-Phenyl-1H-pyrrol-1-amine. PrepChem.com. [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy. UCLA Chemistry and Biochemistry. [Link]

-

New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

cas:137352-77-3丨this compound. ALFA CHEMICAL. [Link]

-

Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Reactions of 2,5-di(2-thienyl)pyrroles. ResearchGate. [Link]

-

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. This compound | C11H12N2 - BuyersGuideChem [buyersguidechem.com]

- 4. scbt.com [scbt.com]

- 5. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 137352-77-3|2-Methyl-5-(1H-pyrrol-1-yl)aniline|BLD Pharm [bldpharm.com]

- 7. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactivity and microbiological activity of 2-methyl-3-carboethoxy-5-pyrrolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS No. 137352-77-3), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delineates its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity and stability. Furthermore, this guide discusses its prospective applications, particularly as a scaffold in the design of kinase inhibitors, supported by an analysis of structurally related compounds. All technical information is substantiated with in-text citations and a complete list of references.

Introduction

This compound, a molecule integrating a substituted aniline ring with a pyrrole moiety, represents a class of compounds with increasing importance in the field of drug discovery. The pyrrole scaffold is a ubiquitous motif in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Similarly, the aniline substructure is a common feature in many therapeutic agents, although its metabolic stability can be a concern.[3] The unique electronic and steric arrangement of this compound makes it a valuable intermediate for creating diverse chemical libraries for screening against various biological targets. This guide aims to be a definitive resource for researchers looking to synthesize, handle, and utilize this compound in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 137352-77-3 | [4] |

| Molecular Formula | C₁₁H₁₂N₂ | [4] |

| Molecular Weight | 172.23 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF | General knowledge |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a robust two-step sequence, commencing with the readily available starting material, 2-methyl-5-nitroaniline. This synthetic strategy is based on the well-established Paal-Knorr pyrrole synthesis.[5][6][7]

Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Methyl-3-nitrophenyl)-1H-pyrrole

This step employs the Paal-Knorr reaction to construct the pyrrole ring.[8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-5-nitroaniline (1 equivalent).

-

Solvent and Reagent Addition: Add glacial acetic acid to dissolve the starting material. Then, add 2,5-dimethoxytetrahydrofuran (1-1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water. This will precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group to an amine.[8]

-

Reaction Setup: In a round-bottom flask, suspend the 1-(4-Methyl-3-nitrophenyl)-1H-pyrrole (1 equivalent) from the previous step in a mixture of water and ethanol.

-

Reagent Addition: Add ammonium chloride (NH₄Cl, approximately 1 equivalent) and iron powder (Fe, 3-5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra for this compound, this section provides predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established NMR principles.[9][10]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrrole H (α) | ~6.8 - 7.0 | Triplet (t) | 2H |

| Pyrrole H (β) | ~6.2 - 6.4 | Triplet (t) | 2H |

| Aromatic H | ~6.9 - 7.2 | Multiplet (m) | 3H |

| Amine (NH₂) | ~3.5 - 4.5 | Broad Singlet (br s) | 2H |

| Methyl (CH₃) | ~2.2 - 2.4 | Singlet (s) | 3H |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Pyrrole C (α) | ~118 - 122 |

| Pyrrole C (β) | ~108 - 112 |

| Aromatic C (quaternary) | ~130 - 145 |

| Aromatic C (CH) | ~110 - 130 |

| Methyl (CH₃) | ~17 - 22 |

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its three key components: the pyrrole ring, the phenylamine moiety, and the methyl group.

Pyrrole Ring Reactivity

The N-arylpyrrole system is generally less reactive towards electrophilic substitution on the pyrrole ring compared to N-alkylpyrroles due to the electron-withdrawing nature of the phenyl group. However, reactions such as acylation or halogenation are still possible under appropriate conditions.[11]

Phenylamine Moiety Reactivity

The aniline portion of the molecule exhibits typical reactivity for an aromatic amine.[12][13][14][15]

-

Basicity: Phenylamines are weak bases due to the delocalization of the nitrogen lone pair into the aromatic ring.[14]

-

Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated.

-

Diazotization: The amine can undergo diazotization with nitrous acid at low temperatures to form a diazonium salt, which is a versatile intermediate for further functionalization.[12]

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions.

Stability

Phenylamines can be sensitive to light and air, leading to oxidation and discoloration.[16] Therefore, this compound should be stored under an inert atmosphere and protected from light.

Applications in Drug Discovery

The structural motif of a pyrrole ring linked to an aniline is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[17][18][19][20] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Caption: Role as a building block in drug discovery.

This compound provides a versatile platform for the synthesis of such inhibitors. The primary amine can be functionalized to introduce various side chains that can interact with specific residues in the ATP-binding pocket of a target kinase. The pyrrole and methyl-substituted phenyl rings can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity of the molecule. The pyrrolo-triazine aniline and pyrrole indolin-2-one cores are examples of scaffolds that have been successfully employed in the development of potent kinase inhibitors.[18][19]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its reactivity allows for a wide range of chemical modifications. The insights provided in this guide regarding its synthesis, properties, and potential applications will be beneficial for researchers aiming to leverage this compound in their drug discovery and development programs.

References

-

Organic & Biomolecular Chemistry. (n.d.). Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. RSC Publishing. Retrieved from [Link]

-

ChemBK. (2022, November 14). Phenylamine. Retrieved from [Link]

-

Save My Exams. (2025, March 6). Production & Reactions of Phenylamine. A Level Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). phenylamine (aniline) as an amine. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Phenylamine as a Primary Amine. Retrieved from [Link]

-

MU-Varna.bg. (n.d.). INTRODUCING PHENYLAMINE. Retrieved from [Link]

- Wang, H., Mao, J., Shuai, S., Chen, S., Zou, D., Walsh, P. J., & Li, J. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(18), 5035-5041.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Pyrrolo triazine aniline compounds useful as kinase inhibitors.

-

Chemical Communications (RSC Publishing). (n.d.). Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Retrieved from [Link]

-

PubMed. (2013, June 14). A Novel, Efficient Synthesis of N-aryl Pyrroles via Reaction of 1-boronodienes With Arylnitroso Compounds. Retrieved from [Link]

-

R Discovery. (2023, August 9). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Retrieved from [Link]

-

PubMed Central. (2023, June 3). Discovery of pyrrolo[2,1-f][13][16][21]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of CC Bond - Supporting Information. Retrieved from [Link]

-

Journal of Cancer Science and Therapy. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

- Google Patents. (n.d.). Pyrrolo-triazine aniline compounds useful as kinase inhibitors.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). amino aryl) pyrroles by Paal-Knorr reaction. Retrieved from [Link]

-

PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (2025, June 10). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (2025, August 23). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Retrieved from [Link]

-

National Institutes of Health. (2024, December 18). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Dye Synthesis: The Role of 2-Methyl-5-nitroaniline. Retrieved from [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

-

Quora. (2021, October 30). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why?. Retrieved from [Link]

Sources

- 1. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | MDPI [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. Visualizer loader [nmrdb.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. savemyexams.com [savemyexams.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mu-varna.bg [mu-varna.bg]

- 16. chembk.com [chembk.com]

- 17. BR0309669A - Pyrrolo triazine aniline compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 18. Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 20. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Data of 2-Methyl-5-pyrrol-1-yl-phenylamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-Methyl-5-pyrrol-1-yl-phenylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a thorough understanding of the structural characterization of this molecule. Given the absence of comprehensive, publicly available experimental spectra for this specific compound, this guide leverages predictive methodologies and comparative analysis with structurally related molecules to provide a robust interpretation of its spectroscopic signature.

Introduction

This compound, with the chemical formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol , is an aromatic amine containing a pyrrole moiety.[1] The structural elucidation of such molecules is fundamental to understanding their chemical reactivity, potential biological activity, and for quality control in synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will present and interpret the predicted spectroscopic data for this compound, providing a foundational understanding for researchers working with this or similar chemical entities.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. [2]2. Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program for ¹H NMR should be used.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared. [3]For a solution, use a suitable IR-transparent solvent and a liquid cell.

-

Spectrum Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹. [4]3. Background Correction: Acquire a background spectrum of the empty sample holder (or pure KBr/solvent) and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph (GC-MS or LC-MS). [5][6][7]2. Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile compounds and will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that can be used to primarily observe the molecular ion. [8][5]3. Mass Analysis: Scan a suitable m/z range to detect the molecular ion and expected fragments.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining computational predictions with established principles of spectroscopic interpretation and comparative data from related compounds, a detailed and reliable characterization of its NMR, IR, and MS spectra has been presented. The provided experimental protocols offer a starting point for the empirical validation of these predictions. This guide serves as a valuable resource for scientists and researchers, facilitating the identification and structural elucidation of this and similar molecules in their research endeavors.

References

- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.).

- Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Benchchem. (n.d.).

- IR Spectroscopy of α- and β-Protonated Pyrrole via Argon Complex Photodissociation. (n.d.).

- [Influence of solvents on IR spectrum of aromatic amines]. PubMed. (2000).

- Infrared Spectroscopy. (n.d.).

- Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. (2013).

- The FTIR spectrum for Pyrrole. ResearchGate. (n.d.).

- GCMS Section 6.15. Whitman People. (n.d.).

- Video: Mass Spectrometry of Amines. JoVE. (2023).

- Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. (n.d.).

- IR: amines. (n.d.).

- Simulate and predict NMR spectra. (n.d.).

- PROSPRE - 1H NMR Predictor. (n.d.).

- Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. (2013).

- nmrshiftdb2 - open nmr database on the web. (n.d.).

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024).

- Mass spectrometry. Wikipedia. (n.d.).

- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. (2020).

- Predict. NMRium demo. (n.d.).

- Spectroscopic Characterization of Novel Pyrrolo[3,2-b]pyrrole Compounds: An In-depth Technical Guide. Benchchem. (n.d.).

- Predict 1H proton NMR spectra. NMRDB.org. (n.d.).

- Pyrrole. NIST WebBook. (n.d.).

- NMR Protocols and Methods. Springer Nature Experiments. (n.d.).

- Video: Mass Spectrometry: Amine Fragmentation. JoVE. (2024).

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. (n.d.).

- IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. (n.d.).

- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. (n.d.).

- 5-methyl-2-(1H-pyrrol-1-yl)aniline. PubChem. (n.d.).

- Mass Spectrometry Sample Preparation Guide. Organomation. (n.d.).

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. (2008).

- Mass spectrometry (MS). Organic Chemistry II Class Notes - Fiveable. (n.d.).

- Pyrrole-2-carboxylic acid(634-97-9)IR1. ChemicalBook. (n.d.).

- Pyrrole(109-97-7) IR Spectrum. ChemicalBook. (n.d.).

- Mass Spectrometry. ORGANIC SPECTROSCOPY INTERNATIONAL. (2014).

- Mass Spectrometry. Chemistry LibreTexts. (2023).

- 4.2: IR Spectroscopy. Chemistry LibreTexts. (2022).

- NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance Volume 50. (2024).

- Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of CC Bond - Supporting Information. (n.d.).

- How do you find the IR spectrum of a compound? Quora. (2023).

- Infrared spectroscopy. Wikipedia. (n.d.).

- Basic Practical NMR Concepts. MSU chemistry. (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.).

- IR Spectroscopy Tutorial. Organic Chemistry at CU Boulder. (n.d.).

- Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A - ACS Publications. (2022).

- Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis. Organic Letters - ACS Publications. (2025).

- Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón. (n.d.).

- Enantioselective synthesis of N-arylpyrrole aldehydes via NHC-organocatalytic atroposelective desymmetrization followed by kinetic resolution. Chemical Communications (RSC Publishing). (n.d.).

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021).

Sources

- 1. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Rising Therapeutic Potential of Pyrrole-Containing Phenylamines: A Technical Guide for Drug Discovery

Abstract

The unique structural amalgamation of a pyrrole ring and a phenylamine moiety has given rise to a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of pyrrole-containing phenylamines, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise. We will delve into their synthesis, mechanisms of action across various disease models, and the critical structure-activity relationships that govern their efficacy. This guide is designed to be a practical resource, complete with detailed experimental protocols and visual representations of key pathways to facilitate further research and development in this exciting area of medicinal chemistry.

Introduction: The Strategic Fusion of Pyrrole and Phenylamine

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, found in the core of numerous natural products and synthetic drugs.[1][2] Its electron-rich nature and ability to participate in hydrogen bonding make it a versatile building block for interacting with biological targets.[2] When coupled with a phenylamine (aniline) group, the resulting molecule gains a unique combination of steric and electronic properties. The phenyl group offers a platform for a wide range of substitutions, allowing for the fine-tuning of lipophilicity, electronic effects, and steric bulk, all of which are critical for optimizing pharmacological activity.[3] This guide will explore the significant therapeutic potential that has emerged from this chemical synergy.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrole-containing phenylamines have demonstrated significant promise as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][5][6]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways and cellular processes essential for tumor growth and survival.

-

Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling.[7][8][9] Certain pyrrolo[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against key kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinase 2 (CDK2).[8][10][11] This multi-targeted approach can lead to a broader and more effective antitumor response.[8] For instance, chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) has been shown to be a competitive inhibitor of both EGFR and VEGFR.[12]

-

Tubulin Polymerization Inhibition: Several 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization.[13] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14]

-

Induction of Apoptosis: Pyrrole-containing phenylamines can trigger programmed cell death through various mechanisms. Mechanistic studies have revealed that these compounds can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins such as Bcl-2.[8][14] Furthermore, the activation of caspases, key executioners of apoptosis, has been observed.[15]

Structure-Activity Relationship (SAR)

The anticancer potency of pyrrole-containing phenylamines is highly dependent on their substitution patterns.

-

Substitution on the Phenyl Ring: The introduction of electron-donating groups, such as methoxy groups, at the 4th position of the pyrrole ring has been shown to increase anticancer activity.[4][5] For example, compounds bearing a 3,4-dimethoxyphenyl group at this position exhibited potent activity against a range of cancer cell lines.[4][5]

-

Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring are critical. A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group and the vicinal 4,5-diphenyl substituents are important for inhibitory potency against metallo-β-lactamases, which can be relevant in overcoming drug resistance in cancer therapy.[16]

Quantitative Data on Anticancer Activity

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 19 (3,4-dimethoxy phenyl at 4-position) | MGC 80-3 (Gastric) | 1.0 | [4][5] |

| HCT-116 (Colon) | 1.7 | [4][5] | ||

| cpd 21 (3,4-dimethoxy phenyl at 4-position, 4-F on benzoyl) | HepG2 (Liver) | 0.9 | [4][5] | |

| DU145 (Prostate) | 0.5 | [4][5] | ||

| Alkynylated Pyrroles | cpd 12l | U251 (Glioblastoma) | 2.29 | [6] |

| A549 (Lung) | 3.49 | [6] | ||

| Pyrrolo[2,3-d]pyrimidines | cpd 5k | Multiple Cell Lines | 29-59 | [8] |

Anti-inflammatory and Analgesic Properties

Chronic inflammation is a key driver of numerous diseases. Pyrrole-containing phenylamines have emerged as promising candidates for the development of novel anti-inflammatory and analgesic drugs.[17][18]

Mechanism of Action

The anti-inflammatory effects of these compounds are often linked to the modulation of key inflammatory mediators and pathways.

-

COX Inhibition: Some N-aryl pyrrole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[19][20] The 1,5-diaryl pyrrole scaffold, in particular, shows a high affinity for the COX-2 active site.[19][20]

-

Cytokine Modulation: Certain pyrrole derivatives can modulate the production of inflammatory cytokines. For example, compound 3f, a 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has been shown to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α and increase the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide-induced systemic inflammation model.[21][22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce edema induced by carrageenan injection in the rat paw.

Materials:

-

Wistar rats (150-200 g)

-

Test compound (e.g., a pyrrole-containing phenylamine)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

-

Positive control (e.g., Diclofenac, 25 mg/kg)

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at least 3 doses).

-

Administer the vehicle, positive control, or test compound intraperitoneally or orally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Analysis:

-

Calculate the mean paw volume ± SEM for each group at each time point.

-

Determine the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Analyze the data using a suitable statistical test (e.g., one-way ANOVA followed by Dunnett's test).

Visualization of the Anti-inflammatory Mechanism

Caption: Mechanism of anti-inflammatory action of pyrrole-containing phenylamines.

Antimicrobial and Antifungal Activity

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Phenylpyrroles, a subclass of pyrrole-containing phenylamines, have demonstrated significant antifungal and antibacterial activity.[23][24][25]

Mechanism of Action

Phenylpyrroles, such as fenpiclonil and fludioxonil, are chemical analogs of the natural antifungal compound pyrrolnitrin.[24] Their primary mode of action involves the activation of the high-osmolarity glycerol (HOG) signaling pathway in fungi.[24][26] This leads to a cascade of events including membrane hyperpolarization, alterations in carbon metabolism, and the accumulation of metabolites, ultimately resulting in hyphal swelling and cell death.[24][26]

Structure-Activity Relationship (SAR)

The antifungal activity of phenylpyrroles is influenced by the substitution pattern on the phenyl ring. For instance, the 4-hydroxyphenyl ring has been identified as a key pharmacophoric feature for potent antifungal activity against Candida albicans.[23]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Test compound

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (optional, for quantitative reading)

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the standardized inoculum to each well containing the diluted compound.

-

Include a positive control (microorganism with a known antibiotic/antifungal), a negative control (broth medium only), and a growth control (microorganism in broth without any compound).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, the optical density can be read using a spectrophotometer to quantify growth inhibition.

Neuroprotective Effects

Neurodegenerative diseases, such as Parkinson's disease, are characterized by progressive neuronal loss. Recent studies have highlighted the potential of 1,5-diaryl pyrrole derivatives as neuroprotective agents.[19][20]

Mechanism of Action

The neuroprotective effects of these compounds are primarily attributed to their antioxidant and anti-inflammatory properties.

-

Antioxidant Activity: These compounds can mitigate oxidative stress, a key factor in neurodegeneration, by reducing lipid peroxidation and scavenging reactive oxygen species (ROS).[19][20][27][28][29]

-

Anti-inflammatory Activity: By inhibiting pro-inflammatory pathways, such as the COX-2/PGE2 pathway, these derivatives can reduce neuroinflammation, which contributes to neuronal damage.[19][20]

Visualization of the Neuroprotective Workflow

Caption: Experimental workflow for assessing the neuroprotective effects of pyrrole-containing phenylamines.

Synthesis Strategies

Several synthetic routes are available for the preparation of pyrrole-containing phenylamines. The choice of method depends on the desired substitution pattern and the availability of starting materials.

-

Van Leusen Pyrrole Synthesis: This method is effective for the synthesis of 3,4-disubstituted pyrroles.

-

Paal-Knorr Synthesis: A classical and versatile method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.

-

Huisgen [3+2] Cycloaddition: This reaction can be employed for the synthesis of certain pyrrole derivatives from benzimidazolium bromide derivatives and asymmetrical acetylenes.[30]

Future Perspectives and Conclusion

The diverse biological activities of pyrrole-containing phenylamines underscore their significant potential in drug discovery. The ability to readily modify their structure allows for the optimization of their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Future research should focus on:

-

Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more effective and safer drugs.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro need to be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and targeted delivery of these compounds, improving their therapeutic index.

References

-

Stefancich, G., Artico, M., Corelli, F., Massa, S., Pantaleoni, G. C., Palumbo, G., Fanini, D., & Giorgi, G. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. Il Farmaco; edizione scientifica, 39(9), 752–764. [Link]

-

Zhan, X., Qin, W., Lan, L., Liu, Z., & Mao, Z. (2014). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 11(10), 1231-1239. [Link]

-

Thiault, G. A., Le Guen, Y., Boucherle, A., & Walrant, P. (1984). [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model]. Il Farmaco; edizione scientifica, 39(9), 765–780. [Link]

-

Zhan, X., Qin, W., Lan, L., Liu, Z., & Mao, Z. (2014). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. [Link]

-

Lan, L., Qin, W., Zhan, X., Liu, Z., & Mao, Z. (2014). Synthesis and Biological Evaluation of 3-Substituted-4-(4-methylthio phenyl)-1H-Pyrrole Derivatives as Potential Anticancer Agents. Digital Diagnostics. [Link]

-

Kuznietsova, H. M., Dziubenko, N. V., Kliuchko, S. V., Shkoda, A. S., & Kholin, V. V. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Ukrainica Bioorganica Acta, 14(1), 3-13. [Link]

-

Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-223. [Link]

-

Oh, Y. T., Cho, J. H., Lee, J. Y., Jung, K. Y., Kim, J., Lee, K., & Koh, J. S. (2010). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & medicinal chemistry letters, 20(1), 108–111. [Link]

-

Gürsoy, E., & Karali, N. (2003). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Turkish Journal of Chemistry, 27(5), 545-551. [Link]

-

Leroch, M., & Hahn, M. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in microbiology, 7, 1989. [Link]

-

Wang, Y., Zhang, H., Liu, J., Li, B., & Yang, X. (2016). Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates. Molecules (Basel, Switzerland), 21(3), 369. [Link]

-

Andreani, A., Bonazzi, D., Lelli, G., & Rambaldi, M. (1981). [Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole]. Il Farmaco; edizione scientifica, 36(8), 643–649. [Link]

-

Kraemer, H. P., & Anke, H. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & pharmaceutical bulletin, 43(4), 537–546. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(2), e14484. [Link]

-

Gulea, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5122. [Link]

-

Sanyal, A. K., et al. (1983). Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. Agents and Actions, 13(5-6), 443-447. [Link]

-

Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 22(1), e140450. [Link]

-

Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian journal of pharmaceutical research : IJPR, 22(1), e140450. [Link]

-

Author, A. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(1), 123. [Link]

-

Author, A. A., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 28(18), 6682. [Link]

-

Wilkerson, W. W., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of medicinal chemistry, 37(7), 988–998. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Creative Biolabs. [Link]

-

Ma, J. B., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of medicinal chemistry, 58(15), 5789–5807. [Link]

-

Chen, Y., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European journal of medicinal chemistry, 137, 351–364. [Link]

-

Sancéau, J. Y., et al. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. International journal of molecular sciences, 21(11), 3959. [Link]

-

El-Sayed, N. N. E., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-cancer agents in medicinal chemistry, 17(10), 1406–1417. [Link]

-

Al-Omair, M. A. (2016). Predictive Qualitative Structure-Property/Activity Relationships for Drug Design in Some of Antimycobacterial Pyrrole Derivatives. Journal of Computational and Theoretical Nanoscience, 13(8), 5221-5229. [Link]

-

Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants (Basel, Switzerland), 12(5), 1018. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]

-

Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 12(5), 1018. [Link]

-

Metwally, A. A., et al. (2021). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current medicinal chemistry, 28(30), 6165–6195. [Link]

-

Leroch, M., & Hahn, M. (2016). Phenylpyrroles: A Review. Frontiers in Microbiology, 7. [Link]

-

Li, Y., et al. (2020). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. European journal of medicinal chemistry, 192, 112185. [Link]

-

Kondeva-Burdina, M., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. ResearchGate. [Link]

-

El-Sayed, M. A. A., et al. (2006). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Faculty of Pharmacy of Ankara University, 35(1), 1-13. [Link]

-

Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & medicinal chemistry letters, 23(16), 4557–4561. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Preprints.org. [Link]

-

Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 32(5), 968–974. [Link]

-

Gulea, M. (2020). Structure of some pyrroles with biological activities. ResearchGate. [Link]

-

Examples of pyrroles with biological activities. ResearchGate. [Link]

-

Al-Said, M. S., et al. (2011). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate. [Link]

Sources

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]

- 12. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [Substances with antibacterial and antifungal activity. VII. Synthesis and microbiologic activity of new derivatives of 1,5-diarylpyrrole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 27. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Methyl-5-pyrrol-1-yl-phenylamine in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS No. 137352-77-3), a versatile bifunctional building block in organic synthesis. We will delve into its synthesis, physicochemical properties, and critically, its strategic applications in the construction of complex molecular architectures, particularly those of medicinal relevance. This guide emphasizes the causality behind experimental choices and provides validated protocols, offering researchers and drug development professionals a practical framework for leveraging this compound's unique structural and electronic attributes.

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrrole--aniline motif stands out as a privileged scaffold. Pyrrole and its derivatives are integral components of a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The fusion of an electron-rich pyrrole ring with a nucleophilic and synthetically versatile aniline moiety creates a building block with a unique electronic profile, ripe for diverse chemical transformations.

This compound, in particular, offers a strategic combination of features: a primary aromatic amine for amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions, and a pyrrole ring that can influence the electronics of the aniline and serve as a site for further functionalization. The methyl group provides a subtle steric and electronic perturbation that can be exploited in directing reactivity and influencing the conformation of downstream products. This guide will explore how these features make it a valuable intermediate in the synthesis of high-value compounds.[2]

Physicochemical and Spectral Properties

A thorough understanding of a building block's physical and spectral properties is paramount for its effective use in synthesis. The data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 137352-77-3 | [3] |

| Molecular Formula | C₁₁H₁₂N₂ | [3] |

| Molecular Weight | 172.23 g/mol | [3] |

| Appearance | (Predicted) Crystalline solid or oil | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |

| Boiling Point | Not available | [4] |

| Melting Point | Not available | [4] |

Spectral Data (Predicted based on analogous structures):

-

¹H NMR: Signals corresponding to the methyl protons, aromatic protons on the phenyl ring, and protons of the pyrrole ring are expected. The chemical shifts will be influenced by the electronic interplay between the two ring systems.

-

¹³C NMR: Resonances for the methyl carbon, the aromatic carbons of both the phenyl and pyrrole rings are anticipated. The carbon atoms attached to the nitrogen atoms will show characteristic shifts.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic rings are expected.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z = 172.23 is expected, along with characteristic fragmentation patterns.[5]

Synthesis of this compound: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of N-aryl pyrroles is the Paal-Knorr synthesis.[6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, a two-step sequence starting from 2-methyl-5-nitroaniline is the most plausible and efficient route.

Two-Step Synthetic Workflow

The synthesis can be logically broken down into two key transformations:

-

Paal-Knorr Pyrrole Synthesis: Condensation of 2-methyl-5-nitroaniline with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, to form the pyrrole ring.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the target primary amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a robust, field-proven methodology for similar transformations and is expected to yield the target compound with high fidelity.

Step 1: Synthesis of 1-(4-Methyl-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-5-nitroaniline (1 equivalent) in glacial acetic acid.

-

Addition of Dicarbonyl: Add 2,5-hexanedione (1.1 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product will precipitate out of solution.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reagent Setup: Suspend the synthesized 1-(4-methyl-3-nitrophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent) in ethanol or ethyl acetate.

-

Reduction:

-

Method A (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient). Stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Method B (Chemical Reduction): Add an excess of a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by heating.

-

-

Work-up:

-

For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

-

For Method B: Carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the product precipitates. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications as a Building Block in Organic Synthesis

The true value of this compound lies in its utility as a versatile starting material for the synthesis of more complex, high-value molecules. Its bifunctional nature allows for a variety of synthetic transformations.

Synthesis of Fused Heterocyclic Systems: Quinolines

A primary application of anilines in medicinal chemistry is in the synthesis of quinoline derivatives, which are core structures in numerous pharmaceuticals. Several classic named reactions can be employed for this purpose, including the Friedländer, Skraup, and Doebner-von Miller syntheses.[7][8]

The Friedländer Annulation: A Logical Approach

The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a highly effective method for constructing quinolines.[8] While this compound itself is not an o-aminoaryl ketone, it can be readily transformed into one, or used in related cyclization strategies.

Caption: Conceptual workflow for quinoline synthesis.

Amide Bond Formation: Accessing Bioactive Amides

The primary amine functionality of this compound allows for straightforward amide bond formation with a wide range of carboxylic acids. This is a cornerstone reaction in the synthesis of many drug candidates, including kinase inhibitors.

Protocol: General Amide Coupling

-

Activation of Carboxylic Acid: In an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.

-

Amine Addition: Add a solution of this compound (1 equivalent) in the same solvent to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Precursor to Kinase Inhibitors

The pyrrolo-pyrimidine and related fused heterocyclic cores are prevalent in a multitude of kinase inhibitors.[9][10] this compound serves as an excellent precursor for the synthesis of these scaffolds. For instance, condensation with a substituted pyrimidine can lead to the formation of a pyrrolo[2,3-d]pyrimidine core, a key structure in a number of approved and investigational drugs.[9]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its synthesis via the robust Paal-Knorr reaction and subsequent nitro group reduction is a reliable and scalable process. The presence of both a reactive primary amine and an electron-rich pyrrole ring within the same molecule provides a platform for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems like quinolines and the core structures of kinase inhibitors. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

-

BuyersGuideChem. This compound | C11H12N2. [Link]

-

ACS Publications. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials | Journal of Medicinal Chemistry. (2013-03-21). [Link]

-

National Institutes of Health. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025-08-23). [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

PubChem. 5-methyl-2-(1H-pyrrol-1-yl)aniline. [Link]

-

AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. [Link]

-

International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

ResearchGate. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

-

PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]

-

Royal Society of Chemistry. Synthesis of two distinct pyrrole moiety-containing arenes from nitroanilines using Paal–Knorr followed by an indium-mediated reaction. [Link]

-

PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020-06-02). [Link]

-

MDPI. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0328493). [Link]

-

MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

National Institute of Standards and Technology. Pyrrole - the NIST WebBook. [Link]

-

ChemSynthesis. 2-methyl-prop-2-enyl-phenyl-amine. (2025-05-20). [Link]

-